molecular formula C24H24N2O5S B4948739 methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B4948739
M. Wt: 452.5 g/mol
InChI Key: CDUPPXGKUKTGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as MDL-73811, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in many physiological and pathological processes.

Mechanism of Action

Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a competitive inhibitor of GSK-3, which means it binds to the enzyme's active site and prevents it from phosphorylating its substrates. GSK-3 regulates the activity of many downstream effectors, including transcription factors, cytoskeletal proteins, and cell cycle regulators. By inhibiting GSK-3, this compound can modulate these signaling pathways and affect various cellular processes, such as gene expression, cell proliferation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in different cell types and tissues. For example, it can enhance insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, which may have implications for the treatment of diabetes. It can also promote cell survival and reduce inflammation in various cell types, including neurons and immune cells. However, the precise mechanisms underlying these effects are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages as a research tool, including its high potency and selectivity for GSK-3, its ability to cross the blood-brain barrier and affect neuronal function, and its well-established synthesis and characterization. However, it also has some limitations, such as its potential off-target effects on other kinases and the need for careful dosing and administration to avoid toxicity. Additionally, this compound may not be suitable for all experimental models or research questions, and alternative GSK-3 inhibitors or approaches may be more appropriate in some cases.

Future Directions

There are several future directions for research on methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate and GSK-3 inhibition. One area of interest is the development of more selective and potent GSK-3 inhibitors that can overcome the limitations of this compound and target specific isoforms or domains of the enzyme. Another direction is the investigation of the downstream effectors and pathways that are modulated by GSK-3 inhibition, and the identification of new therapeutic targets for neurological and other diseases. Finally, the clinical translation of GSK-3 inhibitors, including this compound, for the treatment of human diseases is an important area of ongoing research and development.

Synthesis Methods

The synthesis of methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves several steps, including the condensation of 3,5-dimethylphenyl isocyanate with glycine, followed by the reaction with benzoic acid and sulfonyl chloride. The final product is obtained by methylation of the amino group with methyl iodide. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.

Scientific Research Applications

Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively used in scientific research, particularly in the field of neuroscience. GSK-3 is involved in many signaling pathways that regulate neuronal function and survival, and its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. This compound has been shown to improve cognitive function and reduce neuropathology in animal models of these diseases, suggesting its potential as a therapeutic agent.

Properties

IUPAC Name

methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-17-13-18(2)15-19(14-17)26(32(29,30)20-9-5-4-6-10-20)16-23(27)25-22-12-8-7-11-21(22)24(28)31-3/h4-15H,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUPPXGKUKTGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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